molecular formula C27H22O6S2 B11995536 bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate CAS No. 302913-97-9

bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate

Cat. No.: B11995536
CAS No.: 302913-97-9
M. Wt: 506.6 g/mol
InChI Key: WDEKMPXUARDVNR-UHFFFAOYSA-N
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Description

Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate is a symmetric fluorene-based compound functionalized with sulfonate ester groups at the 2,7-positions and 2-methylphenyl substituents. The fluorene core provides rigidity and π-conjugation, while the sulfonate groups enhance solubility and electronic properties. Though direct synthesis or application data for this compound are absent in the literature, its structural analogs—such as bis(4-methylphenyl) and bis(3-methoxyphenyl) derivatives—are well-characterized, enabling comparative analysis .

Properties

CAS No.

302913-97-9

Molecular Formula

C27H22O6S2

Molecular Weight

506.6 g/mol

IUPAC Name

bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate

InChI

InChI=1S/C27H22O6S2/c1-18-7-3-5-9-26(18)32-34(28,29)22-11-13-24-20(16-22)15-21-17-23(12-14-25(21)24)35(30,31)33-27-10-6-4-8-19(27)2/h3-14,16-17H,15H2,1-2H3

InChI Key

WDEKMPXUARDVNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)OC5=CC=CC=C5C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate typically involves the sulfonation of 9H-fluorene followed by the introduction of 2-methylphenyl groups. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve the sulfonation. The subsequent attachment of the 2-methylphenyl groups can be facilitated by Friedel-Crafts alkylation using aluminum chloride as a catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products:

Scientific Research Applications

Chemistry: Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study the interactions between sulfonate groups and biological molecules. It serves as a model compound for understanding the behavior of sulfonated aromatic compounds in biological systems .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate involves its interaction with molecular targets through its sulfonate groups. These interactions can lead to changes in the structure and function of the target molecules. The pathways involved may include the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Key Observations:

  • Electronic Properties : Methoxy groups (in bis(3-methoxyphenyl)) introduce electron-donating effects, altering electronic conjugation and solubility compared to methyl or chloro substituents .
  • Collision Cross Section (CCS) : The 4-methylphenyl analog shows CCS values ranging from 215.5–230.2 Ų for different adducts, providing a benchmark for predicting the behavior of the 2-methylphenyl derivative .

Biological Activity

Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate is an organic compound characterized by a fluorene core with two 2-methylphenyl groups and two sulfonate functional groups. Its molecular formula is C20H18O6S2C_{20}H_{18}O_6S_2 with a molecular weight of approximately 506.6 g/mol. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein interactions, making it a valuable model in biological research.

Molecular Structure and Properties

The unique structure of this compound contributes to its reactivity and biological activity. The sulfonate groups enhance solubility and facilitate interactions with biomolecules.

PropertyValue
Molecular FormulaC20H18O6S2C_{20}H_{18}O_6S_2
Molecular Weight506.6 g/mol
SolubilitySoluble in polar solvents

The biological activity of this compound primarily arises from its ability to interact with proteins and enzymes through its sulfonate groups. These interactions can result in:

  • Covalent Bond Formation : The sulfonate groups can react with nucleophilic sites on proteins, altering their structure and function.
  • Enzyme Inhibition : The compound can inhibit enzymes critical for cellular processes, potentially leading to therapeutic applications.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it interacts with dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. Inhibition of DHFR leads to impaired cell proliferation, making this compound a candidate for anticancer drug development.

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung carcinoma)15.3
MDA-MB-231 (Breast carcinoma)12.5
WI-38 (Normal fibroblast)>100

The compound exhibited significant cytotoxicity against cancer cell lines while showing minimal effects on normal fibroblast cells, indicating selective toxicity.

Applications in Research

The potential applications of this compound include:

  • Drug Development : Its ability to inhibit key enzymes makes it a candidate for developing new anticancer agents.
  • Biological Probes : The compound may serve as a fluorescent probe in biological imaging due to its unique structural properties.

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